2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]-N-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]ACETAMIDE
Overview
Description
2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]-N-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]ACETAMIDE is a complex organic compound characterized by its unique structural features, including chloro, trifluoromethyl, sulfonyl, nitro, and trifluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]-N-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 2-chloro-4-(trifluoromethyl)benzenesulfonyl chloride with appropriate reagents under controlled conditions.
Acetamide formation: The final step involves the reaction of the sulfonyl chloride intermediate with 3-nitro-5-(2,2,2-trifluoroethoxy)aniline to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]-N-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can yield a variety of substituted derivatives.
Scientific Research Applications
2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]-N-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]-N-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of their function.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: A compound with a trifluoromethyl group on a phenol ring.
3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide: A compound with similar structural features, including a trifluoromethyl group and a chloro group.
Uniqueness
2-[2-CHLORO-4-(TRIFLUOROMETHYL)BENZENESULFONYL]-N-[3-NITRO-5-(2,2,2-TRIFLUOROETHOXY)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]sulfonyl-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF6N2O6S/c18-13-3-9(17(22,23)24)1-2-14(13)33(30,31)7-15(27)25-10-4-11(26(28)29)6-12(5-10)32-8-16(19,20)21/h1-6H,7-8H2,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCOOAFYIVXDKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)S(=O)(=O)CC(=O)NC2=CC(=CC(=C2)OCC(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF6N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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